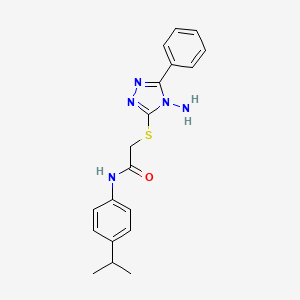
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a compound characterized by its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is C19H21N5OS, with a molecular weight of 367.47 g/mol. The structural features include a triazole ring and a thioether linkage, which are critical for its biological interactions.
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit various biological activities due to their ability to interact with biological targets such as enzymes and receptors. The thioether group enhances the compound's lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
Antimicrobial Activity
Studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant cytotoxicity. The proposed mechanism includes induction of apoptosis and disruption of cell cycle progression.
Neuropharmacological Effects
Research also suggests that this compound may possess neuropharmacological properties. It has been tested for anxiolytic and antidepressant activities using animal models. For example, in forced swim tests and elevated plus maze tests, compounds based on the triazole structure demonstrated reduced anxiety-like behavior.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Evaluation : A study assessed the anticancer activity of a related triazole derivative against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Neuropharmacological Assessment : In a behavioral study involving rodents, the compound was administered to evaluate its effects on anxiety and depression-like behaviors. Results showed significant improvements in both anxiety and depressive symptoms compared to control groups.
- Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly affected potency.
特性
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13(2)14-8-10-16(11-9-14)21-17(25)12-26-19-23-22-18(24(19)20)15-6-4-3-5-7-15/h3-11,13H,12,20H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOBDYACORILPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













